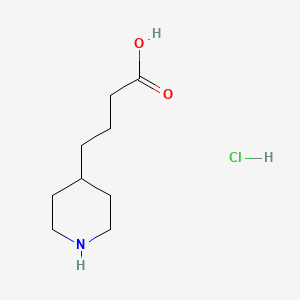
4-(Piperidin-4-yl)butanoic acid hydrochloride
Cat. No. B1339998
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06180759B2
Procedure details


Either solid 4-(4-piperidyl) butyric acid hydrochloride (124 kg) is dissolved in water (600 kg), or the 16% aqueous solution of 4-(4-piperidyl)butyric acid hydrochloride prepared in step 3 (777 kg), is diluted with aqueous sodium hydroxide (289 kg) in a 1600 liter glass lined reactor cooled at 5° C. Benzylchloroformate (112 kg) is added over a period of 2-3 hours and the solution is heated to about 25° C. The reaction mixture is extracted with methyl tert-butyl ether (476 kg). The aqueous layer is then acidified with hydrochloric acid (187 kg) and extracted with toluene (450 kg). The organic layer is washed with water (240 kg) and dried by azeotropic distillation at atmospheric pressure under nitrogen. The resulting solution of 1-[(phenylmethoxy)carbonyl]-4-piperidinebutanoic acid in toluene is used as is in step 5. Weight of the product in solution: 179 kg. Quality: about 35% w/w in toluene.


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
glass
Quantity
1600 L
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1.[CH2:14]([O:21][C:22](Cl)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.[OH-].[Na+]>[C:15]1([CH2:14][O:21][C:22]([N:2]2[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]2)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
124 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
600 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
777 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
289 kg
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
[Compound]
|
Name
|
glass
|
|
Quantity
|
1600 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
112 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is heated to about 25° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted with methyl tert-butyl ether (476 kg)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene (450 kg)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with water (240 kg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried by azeotropic distillation at atmospheric pressure under nitrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)CCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
